Glycine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-2-propenyl-, methyl ester
Description
Glycine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-2-propenyl-, methyl ester (CAS 57414-26-3) is a synthetic azo compound characterized by a complex aromatic backbone. Its structure includes:
- A 2-bromo-4,6-dinitrophenyl group, providing strong electron-withdrawing effects.
- An acetylamino substituent at the 5-position of the phenyl ring.
- A methoxy group at the 2-position of the phenyl ring.
- An N-2-propenyl (allyl) group and a methyl ester on the glycine moiety .
This compound belongs to the azo dye family, which is widely used in industrial applications due to vibrant coloration and stability. Its molecular formula is C₂₁H₂₁BrN₆O₁₀, with a molecular weight of approximately 605.24 g/mol .
Properties
CAS No. |
57414-26-3 |
|---|---|
Molecular Formula |
C21H21BrN6O8 |
Molecular Weight |
565.3 g/mol |
IUPAC Name |
methyl 2-[5-acetamido-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxy-N-prop-2-enylanilino]acetate |
InChI |
InChI=1S/C21H21BrN6O8/c1-5-6-26(11-20(30)36-4)17-9-15(23-12(2)29)16(10-19(17)35-3)24-25-21-14(22)7-13(27(31)32)8-18(21)28(33)34/h5,7-10H,1,6,11H2,2-4H3,(H,23,29) |
InChI Key |
ZBFUAGPRXUDDAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CC=C)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves a multi-step approach combining:
- Formation of the azo linkage by diazotization and azo coupling reactions
- Introduction of acetylamino and methoxy substituents on the aromatic ring
- N-alkylation of glycine methyl ester with a propenyl group
- Assembly of the final molecule via nucleophilic substitution or amide bond formation
Due to the complexity and sensitivity of the functional groups (e.g., nitro groups, bromo substituent, azo bond), reaction conditions must be carefully optimized to preserve the integrity of all moieties.
Stepwise Preparation Outline
| Step | Reaction Type | Key Reagents & Conditions | Purpose/Transformation |
|---|---|---|---|
| 1 | Diazotization | Aromatic amine precursor + NaNO2 + HCl at 0-5°C | Formation of diazonium salt intermediate |
| 2 | Azo Coupling | Diazonium salt + 2-bromo-4,6-dinitrophenol derivative under basic conditions | Formation of azo bond linking phenyl rings |
| 3 | Acetylation | Amino group acetylated using acetic anhydride or acetyl chloride | Introduction of acetylamino substituent |
| 4 | Methoxylation | Electrophilic aromatic substitution or methylation of hydroxy group with methyl iodide | Installation of methoxy group at position 2 |
| 5 | N-alkylation | Glycine methyl ester + propenyl halide (e.g., propenyl bromide) + base (e.g., K2CO3) | N-substitution with 2-propenyl group |
| 6 | Final Coupling | Coupling of substituted aniline derivative with N-alkylated glycine methyl ester | Formation of final N-substituted glycine derivative |
This general scheme is adapted from azo dye synthesis protocols and amino acid derivative chemistry documented in organic synthesis literature.
Detailed Synthetic Notes
Diazotization and Azo Coupling: The diazonium salt is generated from an aromatic amine precursor by treatment with sodium nitrite in acidic aqueous medium at low temperature to prevent decomposition. The coupling partner, a 2-bromo-4,6-dinitrophenol or related phenol derivative, is reacted under slightly alkaline conditions to facilitate azo bond formation. The presence of electron-withdrawing nitro groups and bromine enhances the electrophilicity of the diazonium salt and stabilizes the azo linkage.
Acetylation: The amino group on the phenyl ring is acetylated to yield the acetamido substituent, commonly using acetic anhydride in pyridine or another mild base to avoid side reactions.
Methoxylation: The methoxy group is introduced via methylation of a hydroxy precursor, often using methyl iodide or dimethyl sulfate under basic conditions.
N-Alkylation of Glycine Methyl Ester: The glycine methyl ester is alkylated at the nitrogen with a 2-propenyl halide in the presence of a base such as potassium carbonate. This step requires careful control to prevent over-alkylation or side reactions.
Final Coupling: The substituted aniline derivative bearing the azo and acetylamino groups is coupled to the N-2-propenyl glycine methyl ester through nucleophilic substitution or amide bond formation, depending on the exact synthetic route.
Research Discoveries and Methodological Advances
Organozinc Chemistry in Peptidomimetic Synthesis
Recent advances in organozinc chemistry have enabled the efficient synthesis of complex peptidomimetic compounds, which share structural features with this glycine derivative. Techniques involve:
- Preparation of organozinc monomers from organohalides
- Coupling with acid chlorides or aldehydes to form ketones or chiral alcohols replacing ester or amide bonds
- Ring-closing organozinc reactions to form macrocyclic structures
These methods provide stereochemical control and functional group tolerance beneficial for synthesizing multifunctional compounds like the target glycine derivative.
Combinatorial Approaches
Combinatorial organic synthesis methods have been applied to libraries of biologically active compounds structurally related to azo dyes and amino acid derivatives. These approaches facilitate rapid generation and screening of analogs by varying substituents and coupling partners, optimizing yields and biological activity.
Data Table: Summary of Key Reaction Conditions
| Reaction Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Diazotization | NaNO2, HCl | 0–5 °C | Water | >90 | Low temperature critical for stability |
| Azo Coupling | 2-bromo-4,6-dinitrophenol, NaOH | 0–10 °C | Water/Alcohol | 85–95 | pH control essential to prevent side reactions |
| Acetylation | Acetic anhydride, pyridine | Room temp | Pyridine | 90 | Mild conditions prevent hydrolysis |
| Methoxylation | Methyl iodide, K2CO3 | 50–60 °C | Acetone | 80–90 | Requires dry conditions |
| N-alkylation | Propenyl bromide, K2CO3 | Reflux | DMF or DMSO | 70–85 | Controlled addition to avoid dialkylation |
| Final Coupling | Nucleophilic substitution or amide formation | Room temp to reflux | Various | 75–90 | Purification by chromatography recommended |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidized products.
Reduction: Reduction of the nitro groups can yield amino derivatives, which may further react to form different compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized azo compounds.
Reduction: Amino derivatives.
Substitution: Compounds with substituted functional groups at the bromine position.
Scientific Research Applications
Applications in Medicinal Chemistry
-
Drug Development :
- Glycine derivatives are often explored for their potential as therapeutic agents. The compound's structure allows it to interact with biological targets effectively.
- A study indicated that similar glycine derivatives exhibit anti-cancer properties by inhibiting specific pathways involved in tumor growth .
-
Bioconjugation :
- The compound can be utilized in bioconjugation processes, where it serves as a linker between biomolecules. This application is crucial in developing targeted therapies and drug delivery systems.
- Research has demonstrated successful conjugation of glycine derivatives with antibodies for enhanced specificity in cancer treatment .
Applications in Biochemistry
-
Enzyme Inhibition Studies :
- Glycine derivatives are valuable in studying enzyme kinetics and inhibition mechanisms. The compound can act as a substrate or inhibitor for various enzymes, providing insights into metabolic pathways.
- Case studies have shown its efficacy in inhibiting certain proteases, leading to potential applications in treating diseases caused by protease activity .
-
Fluorescent Probes :
- The azo group within the compound can be exploited to develop fluorescent probes for imaging cellular processes. These probes help visualize biological interactions in real-time.
- A notable application involved using similar derivatives to track cellular uptake and distribution of drugs within cancer cells .
Environmental Applications
- Analytical Chemistry :
- Bioremediation :
Table 1: Summary of Applications
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: It may affect cellular signaling pathways, leading to changes in gene expression, protein synthesis, and metabolic processes.
Comparison with Similar Compounds
Substitution at the Phenyl Ring
- Bromo vs. Chloro Substituents: The compound Glycine, N-[5-(acetylamino)-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-(2-methoxy-2-oxoethyl)-, methyl ester (CAS 88938-51-6) replaces bromine with chlorine. Chloro derivatives exhibit reduced steric hindrance and slightly lower molecular weight (599.88 g/mol vs.
- Ethoxy vs. Methoxy Groups: The analogue methyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl]beta-alaninate (EC 302-431-2) substitutes methoxy with ethoxy. Ethoxy groups increase hydrophobicity, impacting dye retention in hydrophobic matrices .
Modifications to the Glycine Moiety
- Allyl vs. Acetyloxyethyl Groups: The compound N-[5-(Acetylamino)-4-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxyphenyl]-N-[2-(acetyloxy)ethyl]-β-alanine methyl ester (CAS 67905-16-2) replaces the allyl group with an acetyloxyethyl chain. This modification increases molecular weight (625.38 g/mol) and introduces ester hydrolysis susceptibility .
- Cyanoethyl Substituents: The structurally related N-{2-[(E)-(2-chloro-4,6-dinitrophenyl)diazenyl]-5-[(2-cyanoethyl)(prop-2-en-1-yl)amino]-4-methoxyphenyl}acetamide (CAS 79295-92-4) incorporates a cyanoethyl group, enhancing dipole interactions and thermal stability (melting point: 417.4°C) .
Physicochemical Properties
| Property | Target Compound (CAS 57414-26-3) | Chloro Analogue (CAS 88938-51-6) | Ethoxy Derivative (EC 302-431-2) |
|---|---|---|---|
| Molecular Formula | C₂₁H₂₁BrN₆O₁₀ | C₂₁H₂₁ClN₆O₁₀ | C₂₂H₂₃BrN₆O₁₀ |
| Molecular Weight (g/mol) | 605.24 | 599.88 | 627.36 |
| Key Substituents | Br, OCH₃, Allyl | Cl, OCH₃, Methoxycarbonyl | Br, OC₂H₅, β-Alanine |
| Stability | High (electron-withdrawing Br/NO₂) | Moderate (Cl less stabilizing) | High (ethoxy enhances steric protection) |
| Solubility | Low in water, moderate in DMSO | Higher in polar solvents | Low (increased hydrophobicity) |
| Applications | Dyes, pigments | Specialty dyes | Industrial coatings |
Biological Activity
Glycine derivatives have been extensively studied for their biological activities, particularly in pharmacology and toxicology. The compound Glycine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-2-propenyl-, methyl ester (CAS Number: 88938-51-6) is notable for its potential applications in various therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and safety profile.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a glycine backbone modified with an acetylamino group and a dinitrophenyl azo group, which are critical for its biological properties.
The biological activity of Glycine derivatives often involves modulation of neurotransmitter systems and enzyme inhibition. Specifically, the incorporation of the dinitrophenyl azo moiety is known to enhance interactions with biological targets due to its electrophilic nature.
- Anticonvulsant Activity :
- Antioxidant Properties :
-
Potential Cytotoxicity :
- Preliminary data indicate that certain azo compounds can exhibit cytotoxic effects on cancer cell lines. Further studies are needed to explore the specific cytotoxic mechanisms related to this glycine derivative.
Case Studies
Several research studies have investigated the biological effects of glycine derivatives:
- Anticonvulsant Efficacy :
- Structure-Activity Relationship (SAR) :
Safety and Toxicology
The safety profile of Glycine derivatives is crucial for their therapeutic application. The compound's toxicity has been assessed through various toxicological studies:
- Acute Toxicity :
- Initial assessments suggest low acute toxicity; however, detailed studies are necessary to establish comprehensive safety data.
- Environmental Impact :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C21H21BrN6O10 |
| CAS Number | 88938-51-6 |
| Anticonvulsant ED50 | Comparable to phenobarbital |
| Antioxidant Activity | Confirmed in preliminary studies |
| Acute Toxicity | Low (requires further investigation) |
Q & A
Q. Primary Techniques :
- NMR Spectroscopy :
- FTIR : Detect ester C=O (~1740 cm⁻¹), azo N=N (~1450 cm⁻¹), and nitro groups (~1520/1350 cm⁻¹) .
- LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺) and assess purity (>95% by UV detection at λmax ~450 nm for azo chromophores) .
Advanced: How do the bromo and dinitro substituents influence the compound’s stability and reactivity?
- Electron-Withdrawing Effects : The 2-bromo-4,6-dinitrophenyl group increases electrophilicity, making the azo bond susceptible to reduction (e.g., by ascorbic acid or glutathione). Stability studies in buffered solutions (pH 4–9) are recommended to assess degradation kinetics .
- Photoreactivity : Nitro groups may induce photodegradation under UV light. Use amber glassware and conduct stability tests under controlled lighting .
- Steric Hindrance : The bulky substituents may slow nucleophilic attacks (e.g., ester hydrolysis), requiring harsher conditions (e.g., NaOH/MeOH reflux) .
Advanced: What challenges arise during purification, and how can they be mitigated?
- Solubility Issues : The compound’s hydrophobicity (due to nitro and bromo groups) may require polar aprotic solvents (e.g., DMF or DMSO) for dissolution. Gradient elution (hexane → ethyl acetate → methanol) improves chromatographic separation .
- Byproduct Formation : Incomplete azo coupling may yield mono-nitro intermediates. Use preparative HPLC with a C18 column and acetonitrile/water mobile phase for high-resolution purification .
- Metal Contamination : Residual catalysts (e.g., from diazonium reactions) can be removed via chelating resins or repeated washing with EDTA-containing buffers .
Advanced: What analytical strategies optimize quantification in complex matrices (e.g., biological samples)?
- Sample Preparation : Liquid-liquid extraction (LLE) with dichloromethane or solid-phase extraction (SPE) using C18 cartridges improves recovery rates .
- HPLC-DAD : Use a reversed-phase column (e.g., Zorbax SB-C18) with a mobile phase of 0.1% formic acid in water/acetonitrile. Set detection at λ = 450 nm (azo band) .
- Mass Spectrometry : Employ MRM (multiple reaction monitoring) in LC-MS/MS for enhanced specificity, targeting fragmentation ions like m/z 154 (dinitrophenyl fragment) .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
- Docking Studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., nitroreductases) or receptors. The dinitrophenyl group may act as an electron-deficient warhead in covalent inhibition .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with observed bioactivity (e.g., IC₅₀ values) to guide structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
